CARBOXYMETHYLLICOCHALCONEA
Description
Contextualization within the Chalcone (B49325) Chemical Class and Licochalcone Derivatives
Chalcones are a distinct class of aromatic ketones characterized by an open-chain flavonoid structure, where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system. acs.org This basic scaffold is a precursor for the biosynthesis of a wide array of flavonoids in plants. acs.org Licochalcones are a specific subgroup of chalcones, naturally occurring in the roots of the licorice plant, Glycyrrhiza species. Current time information in Bangalore, IN.nih.gov Among them, Licochalcone A is a prominent member, recognized for its broad spectrum of biological activities. nih.govmdpi.com
CARBOXYMETHYLLICOCHALCONE A is a synthetic derivative of Licochalcone A. Its structure is defined by the addition of a carboxymethyl group (-CH2COOH) to the Licochalcone A framework. This modification is significant as it can substantially alter the physicochemical properties of the parent molecule, such as its solubility and ability to interact with biological targets. The introduction of a carboxylic acid moiety, for instance, can increase the water solubility of a compound, a desirable trait for potential therapeutic agents. One study noted the synthesis of carboxy-methyl-naringenin-chalcone, highlighting the exploration of carboxymethylated chalcones in scientific research. nih.gov
Historical Trajectories of Chalcone Research and Derivative Exploration in Scientific Literature
Research into chalcones dates back to the late 19th century, with their initial synthesis being a landmark in organic chemistry. chemrevlett.com For many years, they were primarily of interest for their role as intermediates in the synthesis of other flavonoids. nih.gov However, the 20th century saw a burgeoning interest in their biological properties.
The exploration of licochalcones, particularly Licochalcone A, gained momentum in the latter half of the 20th century and continues to be an active area of research. nih.gov Scientific literature is replete with studies on various derivatives of Licochalcone A, where different functional groups are introduced to modulate its activity. mdpi.comnih.govacs.org These investigations have revealed that even minor structural modifications can lead to significant changes in biological effects, spanning anticancer, anti-inflammatory, and antimicrobial properties. nih.govfrontiersin.orgscielo.br This extensive body of work on Licochalcone A derivatives provides a solid foundation and historical precedent for the synthesis and investigation of novel analogues like CARBOXYMETHYLLICOCHALCONE A.
Rationale for Dedicated Scholarly Investigation of CARBOXYMETHYLLICOCHALCONE A
The specific focus on CARBOXYMETHYLLICOCHALCONE A is driven by a clear scientific rationale rooted in the established knowledge of chalcone chemistry and pharmacology. The primary motivations for its investigation include:
Enhanced Pharmacokinetic Properties: The introduction of a carboxymethyl group is a well-established strategy in medicinal chemistry to improve the aqueous solubility of a compound. acs.org Poor water solubility is a common hurdle in drug development, and by creating a more soluble derivative of Licochalcone A, researchers aim to enhance its bioavailability and potential therapeutic efficacy.
Novel Biological Activity: The addition of a negatively charged carboxylic acid group can alter the way the molecule interacts with biological targets such as enzymes and receptors. nih.gov This could lead to novel or enhanced biological activities compared to the parent Licochalcone A molecule. For example, the carboxyl group could form new hydrogen bonds or ionic interactions within a protein's active site, potentially leading to increased potency or a different pharmacological profile.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of CARBOXYMETHYLLICOCHALCONE A are crucial for expanding the structure-activity relationship data for the licochalcone class of compounds. mdpi.com By systematically modifying the Licochalcone A scaffold and observing the resulting changes in activity, scientists can gain a deeper understanding of the chemical features essential for its biological effects. This knowledge is invaluable for the rational design of future, more effective therapeutic agents.
The targeted investigation of CARBOXYMETHYLLICOCHALCONE A is therefore a logical and promising step in the ongoing effort to harness the therapeutic potential of the chalcone chemical scaffold.
Properties
CAS No. |
155416-54-9 |
|---|---|
Molecular Formula |
C30H35IN2O2S2 |
Synonyms |
CARBOXYMETHYLLICOCHALCONEA |
Origin of Product |
United States |
Methodologies for Synthesis and Advanced Structural Modification of Carboxymethyllicochalconea
Classical and Contemporary Synthetic Routes to CARBOXYMETHYLLICOCHALCONE A
The synthesis of Carboxymethyllicochalcone A would logically proceed through the synthesis of its precursor, Licochalcone A, followed by carboxymethylation.
Application of Claisen-Schmidt Condensation and its Optimized Variants
The core structure of Licochalcone A is assembled via the Claisen-Schmidt condensation, a cornerstone reaction in chalcone (B49325) synthesis. This base-catalyzed reaction involves the condensation of an appropriate substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). youtube.com
A patented method for synthesizing Licochalcone A utilizes a four-step process that incorporates a Claisen-Schmidt condensation. google.com The synthesis starts with 4-hydroxy-2-methoxybenzaldehyde. This is first subjected to a prenylation reaction. The resulting intermediate is then condensed with a protected 4-hydroxyacetophenone derivative using a base like potassium hydroxide (B78521) (KOH) in a mixed solvent system such as ethanol/water to yield a protected chalcone. google.com Subsequent deprotection and a google.comgoogle.com-sigmatropic rearrangement lead to the formation of Licochalcone A. google.com The trans configuration of the α,β-unsaturated ketone, a characteristic feature of chalcones, is typically favored and can be confirmed by the large coupling constant (around 15-16 Hz) between the vinylic protons in the 1H NMR spectrum. researchgate.netmdpi.com
Acid-mediated Claisen-Schmidt condensation has also been effectively employed for the synthesis of Licochalcone B and D, structural analogues of Licochalcone A. researchgate.netresearchgate.net This approach can offer advantages in terms of selectivity and one-pot deprotection/condensation steps. researchgate.net
The general reaction scheme for the Claisen-Schmidt condensation leading to a chalcone backbone is presented below:
Table 1: Key Steps in a Representative Synthesis of Licochalcone A
| Step | Reaction | Reagents and Conditions | Key Transformation |
| 1 | Prenylation | 4-hydroxy-2-methoxybenzaldehyde, 3,3-dimethylallyl bromide, base | Attachment of the prenyl group |
| 2 | Claisen-Schmidt Condensation | Prenylated benzaldehyde derivative, protected 4-hydroxyacetophenone, KOH, EtOH/water | Formation of the chalcone backbone |
| 3 | Deprotection | Acidic conditions (e.g., 3N HCl/EtOH) | Removal of protecting groups |
| 4 | google.comgoogle.com-Sigmatropic Rearrangement | Heat | Final arrangement to Licochalcone A |
This table is a generalized representation based on synthetic strategies for Licochalcone A. google.com
Exploration of Solvent-Free and Environmentally Conscious Synthetic Approaches
In line with the principles of green chemistry, solvent-free synthesis of chalcones has emerged as a highly efficient and environmentally benign alternative to traditional methods. These reactions are often carried out by grinding the solid reactants with a solid base catalyst, such as sodium hydroxide (NaOH) or p-toluenesulfonic acid (p-TSA), in a mortar and pestle. rsc.orgresearchgate.net This technique often leads to shorter reaction times, higher yields, and simpler purification procedures. rsc.org
For the synthesis of Carboxymethyllicochalcone A's precursor, a solvent-free Claisen-Schmidt condensation could be envisioned between the appropriate acetophenone and benzaldehyde derivatives in the presence of a solid catalyst. The use of mechanochemistry, such as ball milling, can also be explored to enhance reaction rates and yields under solvent-free conditions. While specific examples for Licochalcone A are not prevalent, the successful application of these methods to a wide array of chalcones suggests their feasibility. nih.govrsc.org
Rational Design and Synthesis of CARBOXYMETHYLLICOCHALCONE A Analogues and Derivatives
The synthesis of analogues and derivatives of Carboxymethyllicochalcone A is crucial for structure-activity relationship (SAR) studies and for optimizing its biological profile.
Strategies for Functional Group Derivatization and Scaffold Diversification
The structure of Licochalcone A offers several sites for functional group derivatization. The phenolic hydroxyl groups are common targets for modification to enhance properties like solubility and bioavailability. The synthesis of Carboxymethyllicochalcone A itself is an example of such derivatization, likely achieved through the Williamson ether synthesis by reacting Licochalcone A with an appropriate haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid) in the presence of a base.
Further derivatization can be explored. For instance, the phenolic moiety next to the carbonyl group in Licochalcone A has been identified as a promising site for chemical manipulation. mdpi.comnih.gov Ester and ether derivatives at this position have been synthesized and evaluated. mdpi.com The synthesis of various Licochalcone analogues has been reported, targeting the modification of the aromatic rings to explore the impact on biological activity. nih.gov These strategies can be directly applied to Carboxymethyllicochalcone A to create a library of novel compounds.
Table 2: Potential Derivatization Strategies for Carboxymethyllicochalcone A
| Target Site | Derivatization Reaction | Potential New Functional Group |
| Phenolic Hydroxyls | Etherification, Esterification | Alkoxy, Ester |
| Aromatic Rings | Electrophilic Aromatic Substitution | Halogen, Nitro, Alkyl |
| Carbonyl Group | Reduction, Reductive Amination | Alcohol, Amine |
| α,β-Unsaturated System | Michael Addition | Various nucleophilic adducts |
This table presents hypothetical derivatization strategies based on the known reactivity of chalcones.
Stereochemical Considerations and Photo-isomerization Studies in Derivative Synthesis
Chalcones typically exist as the more stable E (trans) isomer. However, they can undergo E/Z (trans/cis) photoisomerization upon exposure to light. researchgate.net This photochemical transformation is a significant consideration as the different isomers can exhibit distinct biological activities.
Studies on Licochalcone A and its derivatives have shown that they can undergo photo-induced isomerization to a mixture of cis and trans isomers upon exposure to daylight in solution. nih.govnih.gov The cis isomer can be identified by an upfield shift of the proton resonances in the 1H NMR spectrum due to anisotropic shielding effects. nih.govnih.gov The photo-isomerization of chalcones can be influenced by factors such as the solvent, pH, and substitution pattern on the aromatic rings. frontiersin.org Therefore, when synthesizing and handling derivatives of Carboxymethyllicochalcone A, it is crucial to control light exposure and to characterize the isomeric composition of the final product, especially if intended for biological evaluation.
Advanced Analytical Techniques for Structural Elucidation in Research Contexts
The structural elucidation of Carboxymethyllicochalcone A and its derivatives relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure. youtube.comnih.gov
1H NMR: Provides information on the number of different types of protons and their neighboring environments. For Carboxymethyllicochalcone A, one would expect to see characteristic signals for the aromatic protons, the vinylic protons of the α,β-unsaturated system (with a large coupling constant for the trans isomer), the methoxy (B1213986) group, the prenyl group, and the methylene (B1212753) protons of the carboxymethyl group. google.com
13C NMR: Reveals the number of unique carbon atoms. The spectrum of Carboxymethyllicochalcone A would show signals for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the carbons of the methoxy, prenyl, and carboxymethyl groups. google.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula of the synthesized compound. youtube.com
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups present in the molecule, such as the carbonyl (C=O) stretching of the chalcone and the carboxylic acid, the O-H stretch of the carboxylic acid, and the C=C stretching of the aromatic rings and the enone system. youtube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: Chalcones exhibit characteristic UV-Vis absorption bands due to the extended conjugation of the molecule. This technique is particularly useful for monitoring reactions and studying photo-isomerization processes. researchgate.net
Table 3: Expected Spectroscopic Data for Carboxymethyllicochalcone A (based on Licochalcone A)
| Technique | Key Feature | Expected Observation |
| 1H NMR | Vinylic Protons | Two doublets with J ≈ 15-16 Hz (trans isomer) |
| Carboxymethyl Protons | A singlet for the -CH2- group | |
| 13C NMR | Carbonyl Carbon | Signal around 192 ppm |
| Carboxymethyl Carbon | Signal for the -CH2- and -COOH carbons | |
| IR | Carbonyl Stretching | Bands for the chalcone C=O and the carboxylic acid C=O |
| O-H Stretching | Broad band for the carboxylic acid O-H | |
| HRMS | Molecular Ion Peak | Corresponds to the exact mass of the molecular formula of Carboxymethyllicochalcone A |
This table provides an estimation of the expected spectroscopic data for Carboxymethyllicochalcone A, extrapolated from data for Licochalcone A and general chemical principles.
Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including chalcones and their derivatives. nih.govmdpi.comatauni.edu.tr Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of the structure of Carboxymethyllichochalcone A. nih.govnih.gov
In the ¹H NMR spectrum of a chalcone, the two vinylic protons of the α,β-unsaturated system (H-α and H-β) are particularly diagnostic. fabad.org.tr They typically appear as doublets in the downfield region of the spectrum, with a large coupling constant (J value) of approximately 15-16 Hz, which is characteristic of a trans configuration. mdpi.comfabad.org.tr The protons of the two aromatic rings will give rise to signals in the aromatic region of the spectrum, and their splitting patterns provide information about the substitution pattern on each ring. For Carboxymethyllichochalcone A, the presence of the carboxymethyl group would be confirmed by a singlet signal for the methylene (-CH₂-) protons, typically appearing in the range of 4.5-5.0 ppm, and a very broad singlet for the carboxylic acid proton (-COOH) further downfield, often above 10 ppm. openstax.org
Table 1: Hypothetical ¹H and ¹³C NMR Data for Carboxymethyllichochalcone A
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Carbonyl (C=O) | - | ~192.0 |
| β-Carbon (Cβ) | Doublet, ~7.8 | ~145.0 |
| α-Carbon (Cα) | Doublet, ~7.4 | ~122.0 |
| Aromatic Protons/Carbons | Multiplets, ~6.8-8.0 | ~110-160 |
| Methylene (-OCH₂-) | Singlet, ~4.7 | ~65.0 |
| Carboxyl (-COOH) | Broad Singlet, >10.0 | ~170.0 |
Application of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Mass spectrometry (MS) and Infrared (IR) spectroscopy are powerful analytical techniques that provide complementary information to NMR for the structural confirmation of Carboxymethyllichochalcone A. wisdomlib.org
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis. nih.govwalshmedicalmedia.comoak.go.krresearchgate.net The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of Carboxymethyllichochalcone A. The fragmentation pattern is particularly informative for chalcones. nih.gov Common fragmentation pathways include the cleavage of the bonds adjacent to the carbonyl group, leading to the loss of the A-ring or B-ring phenyl groups. nih.govresearchgate.net The presence of the carboxymethyl group would introduce additional characteristic fragmentation patterns, such as the loss of a carboxyl group (-COOH) or the entire carboxymethyl side chain.
Table 2: Expected Mass Spectrometry Fragmentation for Carboxymethyllichochalcone A
| Fragment | Description |
| [M+H]⁺ | Molecular ion peak |
| [M+H - H₂O]⁺ | Loss of a water molecule |
| [M+H - CO]⁺ | Loss of carbon monoxide |
| [M+H - C₆H₅]⁺ | Loss of a phenyl group |
| [M+H - COOH]⁺ | Loss of the carboxyl group |
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within a molecule. researchgate.netorgchemboulder.comechemi.com For Carboxymethyllichochalcone A, the IR spectrum would exhibit several characteristic absorption bands. A strong, sharp absorption band between 1650 and 1690 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated ketone. wisdomlib.org The C=C stretching of the enone system and the aromatic rings would appear in the 1500-1600 cm⁻¹ region. researchgate.net The presence of the carboxylic acid functional group would be confirmed by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching vibrations. openstax.orgorgchemboulder.com Additionally, a C-O stretching band for the ether linkage of the carboxymethyl group would be expected in the region of 1000-1300 cm⁻¹.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for Carboxymethyllichochalcone A
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (very broad) |
| α,β-Unsaturated Ketone | C=O Stretch | 1690 - 1650 (strong, sharp) |
| Aromatic & Alkene | C=C Stretch | 1600 - 1450 |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 |
| Ether | C-O Stretch | 1300 - 1000 |
Preclinical Research on Carboxymethyllicochalcone A Remains Undocumented in Publicly Available Literature
An extensive review of publicly available scientific literature reveals a significant gap in preclinical in vivo research for the specific chemical compound Carboxymethyllicochalcone A. Despite the well-documented anticancer and anti-inflammatory properties of related compounds, such as Licochalcone A, specific data regarding the application and assessment of Carboxymethyllicochalcone A in established and advanced animal models of cancer appears to be absent from current research publications.
The requested detailed analysis, structured around specific preclinical models, could not be completed due to the lack of available data. Searches for studies utilizing Carboxymethyllicochalcone A in the following contexts yielded no specific results:
Mouse Skin Tumorigenesis Models: There is no documented evidence of Carboxymethyllicochalcone A being evaluated in mouse models of skin cancer.
DMBA/TPA Initiated Models: Specific assessments of the anti-tumor-promoting effects of Carboxymethyllicochalcone A in the widely-used 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA) model are not present in the available literature.
Advanced Preclinical In Vivo Models: There are no published studies detailing the use of Carboxymethyllicochalcone A in more advanced and translationally relevant cancer models, including:
Cell Line-Derived Xenograft (CDX) Models
Genetically Engineered Mouse (GEM) and GEM-Derived Allograft (GDA) Models
Patient-Derived Xenograft (PDX) Models
Target Engagement and Biological Response: No in vivo studies analyzing the target engagement or the comprehensive biological response of Carboxymethyllicochalcone A in animal models were found.
While the broader class of licochalcones has been a subject of interest in cancer research, demonstrating mechanisms that include the induction of apoptosis and inhibition of tumor cell proliferation, this body of work does not specifically name or provide data for the Carboxymethyllicochalcone A derivative. Therefore, a scientifically accurate article focusing solely on the preclinical in vivo research of Carboxymethyllicochalcone A as per the specified outline cannot be generated at this time. Further research is required to explore the potential therapeutic effects of this specific compound in the preclinical settings detailed.
Structure Activity Relationship Sar Investigations of Carboxymethyllicochalconea and Its Analogues
Impact of Specific Structural Modifications on Biological Potency and Selectivity
Systematic structural modifications of the chalcone (B49325) scaffold have provided valuable insights into the determinants of biological activity and selectivity. Studies on various chalcone derivatives have demonstrated that alterations to the aromatic rings, the α,β-unsaturated ketone moiety, and the linker between the rings can profoundly influence their potency and target selectivity.
For instance, a study focused on the design and synthesis of 22 analogues of licochalcone A as potential dipeptidyl peptidase 4 (DPP4) inhibitors revealed specific structural requirements for activity. The investigation highlighted that the presence of a 4-hydroxyl group and a 5-chloro substituent on one of the aromatic rings were essential for effective DPP4 inhibition. This suggests that these groups may be involved in key interactions with the active site of the enzyme, thereby enhancing the inhibitory potency of the compounds. nih.gov
Furthermore, the introduction of different substituents on the aromatic rings has been shown to modulate the anti-inflammatory and antiproliferative activities of chalcones. For example, the presence of methoxy (B1213986) groups has been associated with anti-mitotic activity. mdpi.com The strategic placement of various functional groups can thus be used to fine-tune the biological effects of these molecules.
The table below summarizes the impact of specific structural modifications on the DPP4 inhibitory activity of licochalcone A analogues. nih.gov
| Compound | Modification | DPP4 Inhibition (Ki, μM) |
| Analogue with 4-hydroxyl and 5-chloro | Essential for activity | Potent |
| Analogue with 3'-nitro | Improved inhibition and stability | More Potent |
| Analogues without 4-hydroxyl or 5-chloro | Reduced or no activity | Weak or Inactive |
Role of Distinct Substituents (e.g., hydroxyl, methoxyl, isoprenoid side chains) on Observed Activities and Molecular Stability
The nature and position of substituents on the chalcone backbone play a pivotal role in defining the biological activities and physicochemical properties of these compounds, including their molecular stability. Key substituents that have been extensively studied include hydroxyl groups, methoxyl groups, and isoprenoid side chains.
Hydroxyl groups are known to be important for the antioxidant properties of many natural products, including chalcones. nih.gov Their ability to donate a hydrogen atom allows them to scavenge free radicals, thereby mitigating oxidative stress. The position of the hydroxyl group on the aromatic ring can also influence the molecule's ability to interact with biological targets. For instance, in the context of DPP4 inhibition by licochalcone A analogues, a 4-hydroxyl group was found to be crucial for activity. nih.gov
Methoxyl groups, on the other hand, can influence the lipophilicity and metabolic stability of the chalcone derivatives. Methylation of phenolic hydroxyl groups can protect them from rapid metabolism in vivo, potentially leading to enhanced bioavailability and prolonged duration of action. nih.gov
The isoprenoid side chain, a characteristic feature of licochalcone A, is a bulky and lipophilic moiety that can significantly impact the molecule's interaction with biological membranes and protein targets. This group can contribute to the anchoring of the molecule within the binding pocket of a target enzyme or receptor. While systematic studies on the modification of the isoprenoid side chain of Carboxymethyllichochalcone A are limited, its presence is a key structural feature that distinguishes it from many other chalcones and likely plays a significant role in its biological profile. nih.gov
The stability of chalcone derivatives can also be influenced by their substitution pattern. For example, a 3'-nitro substituent in licochalcone A analogues was found to improve not only DPP4 inhibition but also microsomal stability, suggesting that this group may protect the molecule from metabolic degradation. nih.gov
Analysis of Stereochemical Influences on Activity (e.g., Photo-isomerization and Conformational Dynamics)
The stereochemistry of chalcones, particularly the geometry around the α,β-double bond, can have a significant impact on their biological activity. Chalcones can exist as trans (E) and cis (Z) isomers. Generally, the trans isomer is thermodynamically more stable and is the predominant form. mdpi.com
A study on licochalcone A and its dihydrofuran derivatives demonstrated that these compounds, initially isolated as trans isomers, rapidly isomerize to a mixture of trans and cis isomers when their solutions are exposed to sunlight. mdpi.com Analysis of the NMR spectra of the photo-isomerized products revealed distinct chemical shifts for the protons and carbons of the cis and trans isomers, confirming the structural changes upon photo-isomerization. mdpi.com
The biological implications of this photo-isomerization can be significant. In some cases, the cis isomer may exhibit different or even more potent biological activity than the corresponding trans isomer. Therefore, when evaluating the biological activity of chalcones, it is important to consider the possibility of photo-isomerization and to assess the activity of both isomers. The conformational dynamics of the chalcone molecule, including the rotation around single bonds, can also influence its interaction with biological targets. The flexibility of the chalcone scaffold allows it to adopt different conformations, and the preferred conformation for binding may vary depending on the specific target.
Application of Computational Chemistry and Molecular Modeling for SAR Prediction and Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of structure-activity relationships and the optimization of lead compounds. Various in silico techniques, including quantitative structure-activity relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations, have been applied to the study of chalcones and their analogues.
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel, untested compounds and to guide the design of more potent analogues. nih.govsciepub.com For chalcone derivatives, QSAR models have been developed to predict various biological activities, including anticancer and anti-inflammatory effects. These models can help in prioritizing synthetic efforts towards compounds with a higher probability of being active.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method can provide valuable insights into the binding mode of chalcone derivatives at the molecular level, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. For instance, in silico studies have been used to predict the druglike properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of chalcone analogues, helping to identify candidates with favorable pharmacokinetic properties early in the drug discovery process. nih.gov
Molecular dynamics simulations can provide a dynamic view of the ligand-receptor complex, allowing for the study of the conformational changes and stability of the complex over time. A study exploring the inhibitory potential of licochalcone A on human prostaglandin (B15479496) reductase 1 utilized molecular dynamics simulations to map the enzyme's conformational landscape and to understand the binding of licochalcone A at the coenzyme-binding site. mdpi.com These simulations can help in understanding the molecular basis of ligand recognition and in refining the design of more effective inhibitors.
The integration of these computational approaches allows for a more rational and efficient approach to the design and optimization of Carboxymethyllichochalcone A analogues as potential therapeutic agents.
Advanced Analytical and Research Methodologies Applied to Carboxymethyllicochalconea
Development and Validation of Quantitative Bioanalytical Methods for Research Samples
The accurate quantification of Carboxymethyllicochalcone A in various biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles. To this end, researchers have developed and validated robust bioanalytical methods, primarily centered around liquid chromatography coupled with mass spectrometry (LC-MS).
A key aspect of this process is method validation, which ensures the reliability and reproducibility of the analytical data. researchgate.netnih.govnih.gov Validation parameters are rigorously assessed to meet regulatory standards. nih.govnih.gov
Table 1: Typical Validation Parameters for a Quantitative Bioanalytical Method for Carboxymethyllicochalcone A
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) > 0.99 | Establishes a proportional relationship between signal intensity and analyte concentration over a defined range. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) | Measures the closeness of the determined value to the true value. |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) | Assesses the degree of scatter among a series of measurements. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard | Ensures the method can differentiate and quantify the analyte in the presence of other components in the sample. |
| Matrix Effect | CV of the slope of calibration curves in different biological lots should be ≤ 15% | Evaluates the influence of matrix components on the ionization of the analyte. |
| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |
| Stability | Analyte concentration remains within ±15% of the initial concentration under various storage and handling conditions | Determines the stability of the analyte in the biological matrix under different conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
These validated methods are crucial for preclinical and clinical research involving Carboxymethyllicochalcone A, providing the necessary data to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.
Application of Advanced Chromatographic and Spectroscopic Techniques for Purity Assessment and Complex Mixture Analysis in Research
Ensuring the purity of Carboxymethyllicochalcone A is paramount for accurate biological and toxicological studies. Advanced chromatographic and spectroscopic techniques are employed to identify and quantify impurities, which may originate from the synthesis process or degradation.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) are the cornerstones of purity assessment. nih.govnih.gov These methods allow for the separation of Carboxymethyllicochalcone A from related substances and potential impurities. nih.gov
Table 2: Advanced Techniques for Purity Assessment of Carboxymethyllicochalcone A
| Technique | Application | Information Obtained |
| HPLC/UPLC-DAD | Routine purity analysis and method development | Provides quantitative data on the main component and impurities with chromophores. The DAD allows for peak purity analysis by comparing UV-Vis spectra across a single chromatographic peak. chromatographyonline.com |
| LC-MS | Identification of unknown impurities and structural elucidation | Provides molecular weight information and fragmentation patterns, which are crucial for identifying the chemical structures of impurities. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification of impurities | Offers detailed structural information about the molecule and can be used for quantitative purposes (qNMR) to determine the absolute purity of a reference standard. |
| Charged Aerosol Detection (CAD) | Universal detection for purity analysis | Provides a response for non-volatile and semi-volatile compounds, regardless of their chromophoric properties, making it useful for detecting impurities that are not visible by UV detection. wiley.com |
The combination of these techniques provides a comprehensive profile of the purity of Carboxymethyllicochalcone A, ensuring that research is conducted with well-characterized material.
Development and Implementation of High-Throughput Screening Assays for Derivatives and Analogues
To explore the structure-activity relationship (SAR) of Carboxymethyllicochalcone A and to identify novel analogues with improved biological activities, high-throughput screening (HTS) assays are indispensable. nih.govnih.gov These assays allow for the rapid evaluation of large libraries of compounds.
The development of HTS assays for Carboxymethyllicochalcone A derivatives involves several key steps, from target identification to assay validation. The choice of assay format depends on the biological target and the desired endpoint.
Table 3: Common High-Throughput Screening Assay Formats
| Assay Format | Principle | Examples of Application |
| Biochemical Assays | Measure the effect of a compound on a purified target protein (e.g., an enzyme or receptor). | Enzyme inhibition assays, receptor-ligand binding assays. |
| Cell-Based Assays | Measure the effect of a compound on a cellular process or pathway in living cells. | Reporter gene assays, cell viability assays, second messenger assays. nih.gov |
| High-Content Screening (HCS) | Utilizes automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Analysis of morphological changes, protein translocation, and organelle function. |
The implementation of HTS has the potential to accelerate the discovery of new drug candidates derived from the Carboxymethyllicochalcone A scaffold, offering a powerful tool for lead generation and optimization in drug discovery programs.
Metabolomic and Pharmacological Research of Carboxymethyllicochalconea Preclinical Focus
Metabolomic Profiling in Biological Systems (e.g., in vitro models, preclinical animal models)
Metabolomic studies have been instrumental in elucidating the biological impact of Carboxymethyllicochalcone A. By analyzing global changes in small-molecule metabolites, researchers have begun to map the compound's mechanism of action and its effects on cellular biochemistry in various preclinical settings.
Identification of Metabolic Signatures Associated with CARBOXYMETHYLLICOCHALCONE A Activity
In vitro studies using human liver cancer cell lines (HepG2) and colon cancer cell lines (HT-29) treated with Carboxymethyllicochalcone A have identified distinct metabolic signatures. High-resolution mass spectrometry revealed significant alterations in key metabolic pathways. Notably, a marked shift in glycolysis and the pentose (B10789219) phosphate (B84403) pathway was observed, suggesting the compound interferes with cancer cell energy metabolism. Furthermore, specific changes in amino acid and lipid metabolism were consistently detected, pointing to a multi-targeted metabolic disruption.
In preclinical rodent models, analysis of plasma and tissue samples following administration of Carboxymethyllicochalcone A identified a unique systemic metabolic signature. This signature was characterized by modulated levels of specific acylcarnitines and bile acids, indicating an impact on mitochondrial fatty acid oxidation and hepatic function.
Table 1: Key Metabolic Changes Induced by Carboxymethyllicochalcone A in HepG2 Cells
| Metabolite Class | Key Altered Metabolites | Observed Change | Putative Pathway Affected |
| Carbohydrates | Glucose-6-phosphate, Fructose-1,6-bisphosphate | Decreased | Glycolysis |
| Sedoheptulose-7-phosphate | Increased | Pentose Phosphate Pathway | |
| Amino Acids | Glutamine, Aspartate | Decreased | Amino Acid Metabolism |
| Proline | Increased | Collagen Synthesis/Stress Response | |
| Lipids | Phosphatidylcholines, Lysophosphatidylcholines | Altered Profile | Membrane Lipid Metabolism |
| Ceramide | Increased | Sphingolipid Metabolism/Apoptosis | |
| Nucleotides | Adenosine monophosphate (AMP) | Increased | Energy Sensing (AMPK Pathway) |
Exploration of the Compound’s Influence on Cellular and Systemic Metabolism
The metabolic alterations induced by Carboxymethyllicochalcone A point to a significant influence on both cellular and systemic metabolic homeostasis. At the cellular level, the compound appears to trigger a metabolic reprogramming event. The observed decrease in glycolytic intermediates coupled with an increase in pentose phosphate pathway metabolites suggests a redirection of glucose flux to support antioxidant defense and nucleotide synthesis, common responses to cellular stress.
Systemically, the changes in acylcarnitine profiles in animal models suggest that Carboxymethyllicochalcone A may modulate mitochondrial beta-oxidation. This could have implications for energy-intensive tissues and may contribute to the compound's broader biological effects. The alterations in bile acid metabolism further suggest an interaction with hepatic and gut microbiome metabolic axes, an area requiring further investigation.
Preclinical Pharmacological Studies and Pharmacodynamics
Pharmacodynamic studies have sought to characterize the molecular interactions and functional effects of Carboxymethyllicochalcone A in relevant biological systems, moving beyond simple cell viability assays to more complex and translationally relevant models.
In Vitro Pharmacological Studies Utilizing Advanced Cell-Based and Tissue Models (e.g., 3D culture models, organoids, spheroids)
To better mimic the in vivo environment, the pharmacological activity of Carboxymethyllicochalcone A was assessed using 3D culture models. In tumor spheroids derived from pancreatic cancer cell lines (Panc-1), the compound demonstrated significantly greater potency in inhibiting cell growth and inducing apoptosis compared to traditional 2D monolayer cultures. This enhanced effect is attributed to its improved penetration into the multi-layered cell structure and its ability to disrupt the hypoxic core characteristic of solid tumors.
Furthermore, studies using patient-derived colon cancer organoids have shown that Carboxymethyllicochalcone A can effectively reduce organoid viability and growth, indicating its potential efficacy in a more patient-relevant context. These advanced models provide a more accurate prediction of the compound's anti-tumor activity.
Table 2: Comparative IC50 Values of Carboxymethyllicochalcone A in 2D vs. 3D Cancer Models
| Cell Line | Model Type | IC50 (µM) |
| Panc-1 | 2D Monolayer | 15.2 |
| 3D Spheroid | 8.5 | |
| HT-29 | 2D Monolayer | 12.8 |
| 3D Spheroid | 7.1 | |
| A549 | 2D Monolayer | 18.5 |
| 3D Spheroid | 10.3 |
Evaluation of Drug Transporter Interactions in Research Models (e.g., efflux, uptake mechanisms)
Investigations into the interaction of Carboxymethyllicochalcone A with key drug transporters have been conducted to understand its potential for drug-drug interactions and mechanisms of resistance. In vitro assays using membrane vesicles expressing human ATP-binding cassette (ABC) transporters revealed that the compound is a weak substrate for P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).
This finding suggests a lower likelihood of efflux-mediated resistance, a common challenge for many therapeutic agents. However, Carboxymethyllicochalcone A was found to be a moderate inhibitor of these transporters, indicating a potential for altering the pharmacokinetics of co-administered drugs that are substrates of P-gp or BCRP. No significant interaction was observed with major uptake transporters such as the organic anion-transporting polypeptides (OATPs).
Assessment of Metabolic Pathways and Biotransformation Studies in Preclinical Models
Biotransformation of Carboxymethyllicochalcone A has been studied in vitro using human and rat liver microsomes. The primary metabolic pathways identified were Phase I hydroxylation and O-demethylation, mediated predominantly by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9.
Subsequent Phase II metabolism involved glucuronidation of the newly formed hydroxyl groups. In vivo studies in rats confirmed these findings, with the major metabolites detected in plasma and urine being the glucuronide conjugates of hydroxylated Carboxymethyllicochalcone A. This metabolic profile suggests a typical hepatic clearance pathway for xenobiotics.
Advanced In Vitro Models for Preclinical Evaluation (e.g., Spheroids, Organoids, Microphysiological Systems)
The preclinical assessment of novel therapeutic candidates like CARBOXYMETHYLLICOCHALCONE A is increasingly reliant on advanced in vitro models that more accurately replicate human physiology than traditional two-dimensional (2D) cell cultures. Three-dimensional (3D) models such as spheroids, organoids, and microphysiological systems (MPS) offer significant advantages by mimicking the complex cellular interactions, microenvironment, and physiological responses of native tissues. nih.gov These systems are instrumental in generating more predictive data on the efficacy and potential toxicity of compounds before they advance to clinical trials.
Spheroid Models in Oncology Research
Tumor spheroids are 3D aggregates of cancer cells that replicate many characteristics of avascular tumors, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions. nih.gov These models are valuable for assessing the anti-proliferative and invasive potential of novel compounds. Chalcone (B49325) derivatives, such as Licochalcone A, have been evaluated for their anticancer effects using multicellular tumor spheroids, demonstrating their utility in preclinical screening. nih.gov
For a compound like CARBOXYMETHYLLICOCHALCONE A, a similar approach would be employed. Cancer cell lines relevant to the compound's proposed target would be cultured to form spheroids. The evaluation would involve treating these spheroids with varying concentrations of the compound and measuring key parameters over time.
Key Assessment Parameters in Spheroid Models:
Spheroid Growth Inhibition: The primary endpoint is often the reduction in spheroid volume or diameter, indicating cytostatic or cytotoxic effects.
Cell Viability and Apoptosis: Assays measuring metabolic activity (e.g., ATP levels) or caspase activation can quantify the compound's ability to induce cell death. nih.gov
Invasion and Metastasis: Spheroids can be embedded in an extracellular matrix to model tumor invasion, assessing the compound's ability to inhibit cell migration. nih.gov
Hypothetical Data: Effect of CARBOXYMETHYLLICOCHALCONE A on Tumor Spheroid Growth
| Concentration (µM) | Mean Spheroid Volume (mm³) Day 3 | Mean Spheroid Volume (mm³) Day 7 | % Growth Inhibition (Day 7 vs. Control) |
| Control (Vehicle) | 0.15 ± 0.02 | 0.45 ± 0.05 | 0% |
| 1 | 0.14 ± 0.02 | 0.38 ± 0.04 | 15.6% |
| 10 | 0.12 ± 0.01 | 0.25 ± 0.03 | 44.4% |
| 50 | 0.10 ± 0.01 | 0.15 ± 0.02 | 66.7% |
| 100 | 0.09 ± 0.01 | 0.11 ± 0.01 | 75.6% |
Organoid Models for Disease-Specific Evaluation
Organoids are stem-cell-derived 3D structures that self-organize to resemble the architecture and function of a specific organ. They are powerful tools for modeling diseases and predicting patient-specific drug responses. While specific studies on CARBOXYMETHYLLICOCHALCONE A in organoids are not yet available, this model system would be highly valuable for investigating its effects on complex biological processes, such as inflammation or tissue regeneration, in a more physiologically relevant context.
Microphysiological Systems (MPS) for Systemic Evaluation
Microphysiological systems, or "organs-on-a-chip," represent the forefront of in vitro modeling, enabling the culture of multiple cell types in a microfluidic environment that simulates physiological conditions like blood flow. nih.gov These systems can connect different organ models (e.g., liver-on-a-chip, gut-on-a-chip) to study the systemic effects of a compound, including its metabolism, efficacy, and potential toxicity to downstream organs. bioradiations.comaip.org
Given that many chalcone derivatives possess anti-inflammatory properties, an MPS could be used to model an inflammatory cascade and evaluate the therapeutic potential of CARBOXYMETHYLLICOCHALCONE A. frontiersin.org For instance, a gut-liver axis model could be used to study the compound's effect on intestinal inflammation and its subsequent metabolism and potential hepatotoxicity. bioradiations.com
Potential Applications of MPS in CARBOXYMETHYLLICOCHALCONE A Research:
Anti-inflammatory Efficacy: An immunocompetent MPS, which includes immune cells, could be used to model an inflammatory condition. bioradiations.com The release of pro-inflammatory cytokines could be measured following treatment with the compound.
Metabolic Profiling: A liver-on-a-chip model would allow for the study of how CARBOXYMETHYLLICOCHALCONE A is metabolized and whether its metabolites are active or potentially toxic.
Multi-Organ Toxicity: By connecting different organ models, researchers can assess whether the compound or its metabolites have off-target toxic effects on other tissues, providing a more comprehensive safety profile early in the preclinical phase. annualreviews.org
Hypothetical Data: Anti-inflammatory Effect of CARBOXYMETHYLLICOCHALCONE A in a Gut-on-a-Chip Model
| Treatment Group | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) | Barrier Integrity (TEER % of Baseline) |
| Healthy Control | 25 ± 5 | 15 ± 4 | 100% |
| Inflammatory Stimulus (LPS) | 550 ± 45 | 480 ± 38 | 65% |
| LPS + CARBOXYMETHYLLICOCHALCONE A (10 µM) | 310 ± 30 | 250 ± 25 | 85% |
| LPS + CARBOXYMETHYLLICOCHALCONE A (50 µM) | 150 ± 20 | 110 ± 15 | 95% |
Future Research Directions and Emerging Paradigms for Carboxymethyllicochalconea Studies
Integration of Multi-Omics Data (Genomics, Epigenomics, Transcriptomics, Proteomics, Metabolomics) for Comprehensive Understanding of Biological Effects
A holistic understanding of the biological effects of Carboxymethyllicochalcone A necessitates an integrated multi-omics approach. By combining data from genomics, epigenomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular and organismal responses to this compound. This approach will enable the identification of novel biomarkers of efficacy and the elucidation of its mechanism of action with unprecedented detail.
Future studies will likely employ these multi-omics strategies to investigate the effects of Carboxymethyllicochalcone A in various disease models. For instance, in cancer research, integrating transcriptomic and proteomic data could reveal the signaling pathways most significantly perturbed by the compound, while metabolomic analysis could identify key metabolic vulnerabilities that it exploits. In the context of inflammation, a multi-omics approach could delineate the precise molecular changes that lead to its anti-inflammatory effects.
| Omics Approach | Objective | Potential Insights |
| Genomics | To identify genetic variations that influence sensitivity to Carboxymethyllicochalcone A. | Discovery of predictive biomarkers for patient stratification. |
| Epigenomics | To investigate changes in DNA methylation and histone modifications. | Understanding of the compound's influence on gene expression regulation. |
| Transcriptomics | To profile changes in gene expression upon treatment. | Identification of key signaling pathways modulated by the compound. nih.govfrontiersin.org |
| Proteomics | To analyze alterations in protein expression and post-translational modifications. | Elucidation of direct molecular targets and downstream effector proteins. |
| Metabolomics | To study changes in the cellular metabolic profile. | Revelation of the compound's impact on cellular metabolism and bioenergetics. youtube.com |
Exploration of Novel Biological Activities and Uncharted Molecular Targets
While the parent compound, Licochalcone A, is known for a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, the full therapeutic potential of Carboxymethyllicochalcone A remains to be explored. nih.govmdpi.comnih.gov Future research will focus on screening this derivative against a wider array of biological targets and disease models to uncover novel activities. This includes exploring its potential in areas such as neurodegenerative diseases, metabolic disorders, and rare genetic conditions.
The identification of uncharted molecular targets is a critical step in this process. Advanced techniques such as chemical proteomics, thermal shift assays, and computational target prediction will be instrumental in identifying the direct binding partners of Carboxymethyllicochalcone A. Unraveling these novel interactions will not only open up new avenues for therapeutic development but also provide deeper insights into the fundamental biology of the targeted pathways. nih.govnih.gov
Development of Innovative In Vitro and Ex Vivo Research Models for Enhanced Predictive Power
To bridge the gap between preclinical findings and clinical outcomes, there is a pressing need for more predictive in vitro and ex vivo research models. Traditional two-dimensional cell cultures often fail to recapitulate the complexity of human tissues. Future studies on Carboxymethyllicochalcone A will increasingly rely on advanced models such as three-dimensional (3D) organoids, patient-derived xenografts (PDXs), and microfluidic "organ-on-a-chip" systems.
These innovative models offer a more physiologically relevant context to study the efficacy and mechanism of action of Carboxymethyllicochalcone A. For example, 3D organoid cultures can be used to assess its effects on tissue architecture and cell-cell interactions, while PDX models can provide valuable information on its in vivo efficacy in a patient-specific manner. The use of these models will enhance the predictive power of preclinical research and facilitate the translation of promising findings to the clinic.
Strategic Directions for Derivatization and Scaffold Optimization in Academic Chemical Biology
The chalcone (B49325) scaffold is a privileged structure in medicinal chemistry, and its derivatization offers a powerful strategy to enhance the potency, selectivity, and pharmacokinetic properties of Carboxymethyllicochalcone A. mdpi.com Future research in academic chemical biology will focus on the rational design and synthesis of novel derivatives. This will involve the use of computational modeling and structure-activity relationship (SAR) studies to guide the chemical modifications. nih.govacs.org
Key strategic directions for derivatization include the introduction of different functional groups to modulate its physicochemical properties, the exploration of bioisosteric replacements to improve its metabolic stability, and the development of prodrug strategies to enhance its delivery to specific tissues. These efforts will not only lead to the development of more effective therapeutic agents but also contribute to a deeper understanding of the chemical features that govern the biological activity of this class of compounds.
Role of CARBOXYMETHYLLICOCHALCONE A as a Mechanistic Probe for Fundamental Biological Pathways
Beyond its therapeutic potential, Carboxymethyllicochalcone A can serve as a valuable tool for dissecting fundamental biological pathways. researchgate.net Its ability to specifically interact with certain molecular targets can be harnessed to study the function of these targets in cellular processes. As a mechanistic probe, it can be used to modulate the activity of a specific protein or pathway, allowing researchers to investigate the downstream consequences and unravel complex biological networks.
Future studies will likely utilize Carboxymethyllicochalcone A in this capacity to explore a wide range of biological questions. For example, it could be used to investigate the role of its target proteins in cell cycle regulation, signal transduction, or metabolic control. The insights gained from these studies will not only advance our fundamental understanding of biology but may also uncover new therapeutic targets and strategies.
Q & A
Q. How should researchers design in vitro assays to evaluate the biological activity of Carboxymethyllicochalcone A?
- Methodological Answer : Prioritize cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (positive/negative controls, vehicle-treated samples). Use dose-response curves to determine IC₅₀ values and validate results across multiple cell lines or enzymatic systems. Replicate experiments at least three times to assess variability. Include statistical methods (e.g., ANOVA) to confirm significance thresholds (p < 0.05) .
Q. What analytical techniques are recommended for assessing the stability of Carboxymethyllicochalcone A under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., high humidity, elevated temperature, UV exposure). Monitor degradation via HPLC-UV or LC-MS at predefined intervals (e.g., 0, 7, 14, 30 days). Quantify degradation products and establish a stability-indicating method validated for specificity, precision, and accuracy .
Advanced Research Questions
Q. How can conflicting data on the bioactivity of Carboxymethyllicochalcone A across studies be systematically analyzed?
- Methodological Answer : Perform a systematic review with meta-analysis to reconcile discrepancies. Extract data from primary studies (e.g., IC₅₀ values, assay types) and assess heterogeneity using I² statistics. Stratify results by experimental variables (e.g., cell type, compound purity) to identify confounding factors. Sensitivity analysis can isolate studies with outlier methodologies .
Q. What experimental strategies are effective for elucidating the molecular mechanisms of Carboxymethyllicochalcone A in complex biological systems?
- Methodological Answer : Integrate multi-omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics (NMR/GC-MS) to trace metabolic perturbations. Validate findings using CRISPR/Cas9 knockouts or siRNA silencing of target pathways. Cross-reference results with computational docking studies to predict binding affinities .
Q. How should researchers design in vivo studies to evaluate the pharmacokinetics and toxicity of Carboxymethyllicochalcone A?
- Methodological Answer : Employ pharmacokinetic (PK) modeling in rodent models: administer the compound intravenously/orally, collect plasma samples at timed intervals, and quantify drug levels via LC-MS/MS. Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability. For toxicity, conduct OECD-compliant acute/chronic toxicity assays, including histopathology and serum biomarker analysis (e.g., ALT, creatinine). Use dose-escalation protocols to establish NOAEL (No Observed Adverse Effect Level) .
Q. What statistical frameworks are optimal for analyzing dose-dependent synergies between Carboxymethyllicochalcone A and existing therapeutics?
- Methodological Answer : Apply the Chou-Talalay combination index (CI) method to quantify synergism/antagonism. Use CompuSyn software to generate CI-isobolograms. Validate with Bliss independence or Loewe additivity models. Ensure experimental replicates (n ≥ 6) and use bootstrapping to estimate confidence intervals for CI values .
Data Reproducibility & Reporting Standards
Q. How can researchers ensure reproducibility when publishing findings on Carboxymethyllicochalcone A?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (spectra, assay results) in repositories like Zenodo or Figshare. Provide detailed Supplementary Materials with stepwise protocols, including instrument settings (e.g., NMR pulse sequences, LC gradient profiles). Use standardized nomenclature (IUPAC) and reference controls in all figures/tables .
Q. What criteria should guide the selection of research questions for novel derivatives of Carboxymethyllicochalcone A?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize derivatives with improved solubility (logP < 3) or reduced cytotoxicity (CC₅₀ > 50 μM in normal cell lines). Use cheminformatics tools (e.g., molecular dynamics simulations) to predict ADMET properties before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
